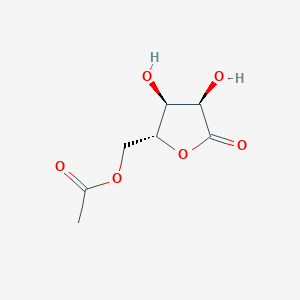

5-O-Acetyl-D-ribo-1,4-lactone

Description

Significance of Carbohydrate Lactones as Chiral Building Blocks in Organic Synthesis

Carbohydrates represent a readily available and inexpensive source of chirality for organic synthesis. researchgate.netdokumen.pub Among the various carbohydrate derivatives, aldonolactones, which are modified sugars with the anomeric carbon at a higher oxidation state, are particularly valuable. scielo.br These lactones serve as versatile chiral synthons, providing a rigid and stereochemically defined framework for the construction of complex, optically pure molecules. researchgate.netacs.org Their inherent chirality and multiple functional groups can be strategically manipulated to introduce new stereocenters with high selectivity. acs.org This often circumvents the need for complex protection and deprotection sequences that are common in many synthetic routes. dokumen.pubacs.org The use of carbohydrate-derived lactones as chiral templates has been instrumental in the synthesis of a wide array of natural products, including ansamycins, polyether antibiotics like brevetoxin (B15176840) A, and other complex molecules. researchgate.net

Overview of D-ribono-1,4-lactone Derivatives in Medicinal Chemistry and Natural Product Synthesis

D-ribono-1,4-lactone, a derivative of the essential sugar D-ribose, is a key chiral precursor in its own right. scielo.brresearchgate.net It is a natural compound found in the leaves of Listea japonica and is commercially available from renewable resources. mdpi.comcore.ac.uk Its high degree of functionalization with adjacent chiral centers makes it a widely used building block for a variety of biologically significant molecules. mdpi.comcore.ac.uk

In the realm of medicinal chemistry, D-ribono-1,4-lactone and its derivatives are crucial for the synthesis of nucleoside analogues, which form the backbone of many antiviral and anticancer agents. researchgate.netmdpi.commedchemexpress.com A prominent example is their use in the synthesis of C-nucleosides, which are more stable to enzymatic and acid-catalyzed hydrolysis than their N-nucleoside counterparts. mdpi.comnih.gov The antiviral drug Remdesivir, an adenine (B156593) C-nucleoside analogue, has highlighted the importance of D-ribono-1,4-lactone as a starting material in this field. mdpi.comnih.govresearchgate.net

Furthermore, D-ribono-1,4-lactone serves as a versatile chiral pool for the total synthesis of various natural products. These include compounds such as malayamycin, varitriol, mannostatin, and shikimic acid, among others. researchgate.net The ability to selectively protect and modify the hydroxyl groups of D-ribono-1,4-lactone is fundamental to its application in these complex syntheses. mdpi.com

Scope and Research Focus on 5-O-Acetyl-D-ribo-1,4-lactone

The research focus on this compound stems from the need for regioselective manipulation of the parent D-ribono-1,4-lactone. The acetylation of D-ribono-1,4-lactone can theoretically lead to seven different products (three monoacetylated, three diacetylated, and one triacetylated derivative). core.ac.uk The ability to selectively acylate the primary hydroxyl group at the C-5 position is of significant synthetic utility.

Enzyme-catalyzed acylation, particularly using lipases like Candida antarctica lipase (B570770) B (CAL-B), has proven to be a highly regioselective method for producing 5-O-acyl-D-ribono-1,4-lactones as the sole product. core.ac.uk This enzymatic approach offers high conversion rates and the ability to recycle the catalyst, making it an efficient and sustainable method. core.ac.uk The resulting this compound is a stable, crystalline solid. core.ac.ukresearchgate.net

The selective protection of the C-5 hydroxyl group leaves the secondary hydroxyl groups at C-2 and C-3 available for further chemical transformations. This makes this compound a valuable intermediate for the synthesis of more complex D-ribono-1,4-lactone derivatives and, consequently, a wide range of target molecules in medicinal chemistry and natural product synthesis.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₁₀O₆ | researchgate.net |

| Molar Mass | 190.15 g/mol | researchgate.net |

| Melting Point | 140-143 °C | core.ac.uk |

| Appearance | White solid | core.ac.uk |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (DMSO-d₆) | δ 2.03 (s, 3H), 4.10-4.17 (m, 2H), 4.24 (dd, J=3.6, 12.4 Hz, 1H), 4.38-4.43 (m, 2H), 5.57 (d, J=4.0 Hz, 1H, D₂O exchange), 5.87 (d, J=7.6 Hz, 1H, D₂O exchange) | core.ac.uk |

| ¹³C NMR (DMSO-d₆) | δ 21.1 (CH₃), 63.6 (CH₂), 68.9 (CH), 69.4 (CH), 82.7 (CH), 171.0 (C=O), 177.0 (C=O) | core.ac.uk |

| Infrared (IR, KBr) | 3476, 3289, 1761, 1749, 1429, 1385 cm⁻¹ | core.ac.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O6 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

[(2R,3S,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C7H10O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-6,9-10H,2H2,1H3/t4-,5-,6-/m1/s1 |

InChI Key |

WARRVDGJNZAMDR-HSUXUTPPSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C(=O)O1)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(=O)O1)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 O Acetyl D Ribo 1,4 Lactone

Biocatalytic Approaches to 5-O-Acetylation of D-ribono-1,4-lactone

Biocatalysis offers a powerful and green alternative to traditional chemical methods for the regioselective acylation of polyhydroxylated compounds like D-ribono-1,4-lactone. core.ac.uknih.gov The use of enzymes, particularly lipases, in non-aqueous media has proven highly effective for this purpose. core.ac.uk

Regioselective Enzyme-Catalyzed Acylation using Lipases (e.g., Candida antarctica Lipase (B570770) B)

The acetylation of D-ribono-1,4-lactone can theoretically yield seven different products, including three monoacetylated, three diacetylated, and one triacetylated derivative. core.ac.uk Achieving high selectivity for the 5-O-acetyl position is a significant synthetic challenge. Lipases (EC 3.1.1.3) are widely used biocatalysts for such regioselective reactions. researchgate.net

The high selectivity of CAL-B is attributed to its specific active site structure, which preferentially accommodates the primary hydroxyl group at the C-5 position of the D-ribono-1,4-lactone, facilitating the acyl transfer to this position. core.ac.ukmdpi.com

Screening of Different Lipases for the Acetylation of D-ribono-1,4-lactone

| Lipase Source | Conversion (%) after 24h | Products Observed |

|---|---|---|

| Candida antarctica (CAL-B) | >99 | 5-O-Acetyl-D-ribo-1,4-lactone (sole product) |

| Thermomyces langinosus (TL-IM) | 32 | Mixture of mono- and di-acetylated products |

| Burkholderia cepacia (PSL-C) | 75 | Mixture of mono-, di-, and tri-acetylated products |

| Pseudomonas fluorescens (AK) | 62 | Mixture of mono- and di-acetylated products |

Data sourced from a study on the regioselective acylation of D-ribono-1,4-lactone. core.ac.ukresearchgate.net

Optimization of Biocatalytic Reaction Conditions for this compound Synthesis

The efficiency of the CAL-B catalyzed synthesis of this compound is highly dependent on several reaction parameters. Optimization of these conditions is key to achieving maximum yield and reaction rate. core.ac.uk

Acyl Donor : Vinyl acetate (B1210297) is a highly effective acetyl donor for this reaction. Its use results in a nearly quantitative conversion (>99%) to the 5-O-acetylated product after 24 hours. core.ac.ukresearchgate.net

Solvent : The choice of organic solvent significantly impacts the reaction. Dry acetonitrile (B52724) has been identified as the optimal solvent, leading to the highest conversion rates. core.ac.uk The reaction proceeds rapidly in the first 6 hours, reaching approximately 85% conversion, before plateauing to near completion at 24 hours. core.ac.uk Other solvents like acetone (B3395972) and tetrahydrofuran (B95107) (THF) result in lower conversions. The presence of water in the reaction medium can negatively affect the conversion by shifting the equilibrium towards hydrolysis. core.ac.uk

Enzyme Amount and Temperature : A typical successful reaction uses 10 mg of CAL-B for a 0.5 mmol scale reaction of D-ribono-1,4-lactone. core.ac.uk The reaction is generally conducted at a temperature of 35°C with shaking to ensure proper mixing. core.ac.uk

Under optimized conditions—using CAL-B, vinyl acetate as the acyl donor, and dry acetonitrile as the solvent—this compound can be obtained in high yield (94% after recrystallization). core.ac.uk

Effect of Solvent on CAL-B-Catalyzed Acetylation of D-ribono-1,4-lactone

| Solvent | Conversion (%) after 24h |

|---|---|

| Acetonitrile (dry) | >99 |

| Acetone | 52 |

| Tetrahydrofuran (THF) | 50 |

| Dioxane | 41 |

| tert-Butyl alcohol | 27 |

Data reflects the conversion to this compound using vinyl acetate as the acyl donor. core.ac.uk

Chemoenzymatic Pathways to this compound and Analogues

Chemoenzymatic strategies combine the advantages of chemical synthesis and biocatalysis to construct complex molecules from simple, often bio-based, starting materials. These pathways are particularly useful for producing chiral compounds like D-ribono-1,4-lactone and its derivatives. researchgate.net

Conversion of Bio-Based Feedstocks (e.g., Levoglucosenone) to Protected Ribonolactones

A notable chemoenzymatic route to D-ribono-1,4-lactone and its protected analogues starts from levoglucosenone (B1675106) (LGO), a versatile chiral building block derived from waste biomass such as cellulose. researchgate.netresearchgate.netune.edu.au This approach provides a sustainable pathway to these valuable compounds. researchgate.net

The key steps in this synthetic sequence include:

Baeyer-Villiger Oxidation : LGO undergoes a sustainable Baeyer-Villiger oxidation to produce the enantiopure (S)-γ-hydroxymethyl-α,β-butenolide (HBO). researchgate.netresearchgate.net

Protection : The primary hydroxyl group of HBO is functionalized with a protecting group (e.g., tert-butyldimethylsilyl, tert-butyldiphenylsilyl, or benzyl) to yield 5-O-protected γ-hydroxymethyl-α,β-butenolides. researchgate.netnih.gov This protection is crucial for directing the stereochemistry of the subsequent dihydroxylation step. researchgate.net

This pathway allows for the creation of various 5-O-protected ribonolactone precursors, which can be used to synthesize analogues of this compound or deprotected to yield D-ribono-1,4-lactone itself. researchgate.netnih.gov

Diastereoselective Functionalization Strategies in Ribonolactone Precursors

The critical step in converting the protected HBO intermediates into the ribonolactone scaffold is a diastereoselective syn-dihydroxylation of the α,β-unsaturated lactone moiety. researchgate.netresearchgate.net This reaction establishes the final two stereocenters of the ribose core. The choice of protecting group on the 5-O position influences the diastereomeric ratio (d.r.) of the product. researchgate.net

Multi-Step Chemical Synthesis of this compound from D-ribono-1,4-lactone

The direct chemical synthesis of this compound from D-ribono-1,4-lactone is effectively achieved through the highly regioselective enzyme-catalyzed process, which can be considered a cornerstone of its modern laboratory-scale synthesis. core.ac.ukresearchgate.net

A typical procedure for this synthesis is as follows:

D-ribono-1,4-lactone and vinyl acetate are dissolved in anhydrous acetonitrile. core.ac.uk

Immobilized Candida antarctica Lipase B (CAL-B) is added to the solution. core.ac.uk

The mixture is shaken at a controlled temperature (e.g., 35°C) for a period of 6 to 24 hours. core.ac.uk

The reaction is terminated by filtering off the immobilized enzyme, which can often be recycled. core.ac.ukresearchgate.net

The solvent is evaporated, and the crude product is purified, typically by recrystallization from a solvent like acetone, to yield pure this compound as a white solid. core.ac.uk

This chemo-biocatalytic method is highly efficient, providing the target molecule with excellent yield and purity while avoiding the need for complex protection-deprotection schemes often required in traditional carbohydrate chemistry. core.ac.uknih.gov

Strategies for Selective O-Acylation of D-ribono-1,4-lactone

Regioselective acylation of the primary hydroxyl group at the C-5 position of D-ribono-1,4-lactone over the secondary hydroxyl groups at C-2 and C-3 is a significant challenge in carbohydrate chemistry. core.ac.uk Enzymatic catalysis has emerged as a highly effective strategy to achieve this selectivity.

Lipases, particularly Candida antarctica lipase B (CAL-B), have demonstrated exceptional regioselectivity in the acylation of D-ribono-1,4-lactone. core.ac.ukresearchgate.net In a screening of various lipases, CAL-B was found to exclusively catalyze the acylation at the C-5 position, yielding the corresponding 5-acyl-D-ribono-1,4-lactones as the sole products. core.ac.ukresearchgate.net This high degree of selectivity is attributed to the specific active site geometry of the enzyme.

The choice of acyl donor and solvent plays a crucial role in the efficiency of the enzymatic acylation. Vinyl acetate has been identified as a particularly effective acetyl donor in combination with CAL-B in anhydrous acetonitrile, leading to a conversion of over 99% to 5-O-acetyl-D-ribono-1,4-lactone after 24 hours. core.ac.ukresearchgate.net Other lipases, such as those from Burkholderia cepacia and Pseudomonas fluorescens, have been shown to produce mixtures of mono-, di-, and tri-acetylated products with lower conversions. core.ac.ukresearchgate.net

Table 1: Lipase-Catalyzed Regioselective Acetylation of D-ribono-1,4-lactone

| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product(s) |

|---|---|---|---|---|---|

| Candida antarctica (CAL-B) | Vinyl Acetate | Acetonitrile | 24 | >99 | 5-O-acetyl |

| Burkholderia cepacia (PSL-C) | Vinyl Acetate | Acetonitrile | 24 | 59 | Mixture of mono-, di-, and tri-acetylated |

| Pseudomonas fluorescens (AK) | Vinyl Acetate | Acetonitrile | 24 | 44 | Mixture of mono-, di-, and tri-acetylated |

| Thermomyces langinosus (TL-IM) | Vinyl Acetate | Acetonitrile | 24 | 23 | Mixture of mono-, di-, and tri-acetylated |

Utilization of Protection-Deprotection Protocols in 5-Acylribonic-1,4-lactone Synthesis

An alternative to enzymatic catalysis for achieving selective acylation at the C-5 position involves the use of protection-deprotection strategies. nih.govrsc.org This classical chemical approach relies on temporarily blocking the more reactive hydroxyl groups at the C-2 and C-3 positions, leaving the C-5 hydroxyl group available for acylation. nih.gov

A common strategy involves the formation of a cyclic acetal, such as an isopropylidene or benzylidene group, across the cis-diol at C-2 and C-3 of D-ribono-1,4-lactone. nih.gov The use of an isopropylidene protecting group, for instance, allows for the selective protection of the neighboring hydroxyl groups. This intermediate can then be acylated at the free C-5 hydroxyl group. Subsequent removal of the isopropylidene group under acidic conditions yields the desired 5-O-acyl-D-ribono-1,4-lactone.

However, the choice of protecting group and the conditions for deprotection are critical, as some protecting groups can be difficult to remove without affecting other parts of the molecule, such as the N-glycosidic bond in certain nucleoside analogues. nih.gov For example, while the isopropylidene group is effective, its removal in the synthesis of some purine (B94841) nucleoside analogues can be problematic. nih.gov The benzylidene protecting group offers an alternative, though its use can sometimes lead to unexpected reactions or structural rearrangements. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in carbohydrate chemistry. rsc.org This includes the development of solvent-free and pyridine-free acetylation techniques, as well as the use of heterogeneous catalysts that can be easily recovered and reused. rsc.orgscielo.br

Solvent-Free and Pyridine-Free Per-O-Acetylation Techniques

Traditional methods for the per-O-acetylation of carbohydrates often employ a large excess of acetic anhydride (B1165640) in pyridine (B92270), which acts as both a solvent and a catalyst. rsc.orgnycu.edu.tw However, pyridine is a toxic and noxious reagent, prompting the search for greener alternatives. rsc.orgnih.gov

Several solvent-free and pyridine-free methods have been developed for the per-O-acetylation of sugars, including D-ribono-1,4-lactone. rsc.orgscielo.br These methods often utilize a catalytic amount of a Lewis or Brønsted acid, or other promoters, in neat acetic anhydride. nycu.edu.twnih.gov Examples of catalysts that have been successfully employed include indium triflate, lithium perchlorate (B79767), and a combination of potassium fluoride (B91410) and 18-crown-6. rsc.orgnycu.edu.twnih.gov These approaches not only avoid the use of hazardous solvents but also often lead to simpler work-up procedures and high yields of the acetylated products. rsc.orgnih.gov

Table 2: Comparison of Catalysts for Pyridine-Free Per-O-Acetylation of Carbohydrates

| Catalyst | Conditions | Advantages |

|---|---|---|

| Indium triflate (In(OTf)₃) | Neat acetic anhydride | Low toxicity, mild, water tolerant, high yielding |

| Lithium perchlorate (LiClO₄) | Neat acetic anhydride | Highly efficient, convenient |

| Potassium fluoride (KF) / 18-crown-6 | Solvent-free | Avoids toxic pyridine, mild conditions |

| Molecular Sieves (13X/KCl) | Solvent-free | Heterogeneous, reusable, efficient at room temperature |

Application of Molecular Sieves as Heterogeneous Catalysts in Acetylation

The use of heterogeneous catalysts, such as molecular sieves, represents a significant advancement in green acetylation methodologies. scielo.brmdpi.com Molecular sieves offer several advantages, including ease of separation from the reaction mixture by simple filtration, potential for reuse, and the ability to drive reactions forward by adsorbing byproducts. scielo.br

In the context of this compound synthesis, 13X molecular sieves modified with KCl have been shown to be an efficient heterogeneous catalyst for the per-O-acetylation of D-ribono-1,4-lactone under solvent-free conditions. scielo.br This method provides high yields of the tri-acetylated product, 2,3,5-tri-O-acetyl-D-ribono-1,4-lactone, which can then be selectively de-O-acetylated at the C-5 position if desired.

The reaction using 13X/KCl molecular sieves and acetic anhydride proceeds efficiently at room temperature (25 °C) within 3 hours or at a slightly elevated temperature (50 °C) in just 1 hour, yielding the peracetylated product in high yields. scielo.br The catalyst can be recovered and reused without a significant loss of activity, making this a more sustainable and economical approach compared to traditional homogeneous catalysis. scielo.br

Table 3: Per-O-Acetylation of D-ribono-1,4-lactone using Molecular Sieves

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine (conventional) | 25 | 3 | 92 |

| 13X/KCl Molecular Sieves | 25 | 3 | 90 |

| 13X/KCl Molecular Sieves | 50 | 1 | 92 |

Advanced Structural Elucidation and Conformational Analysis of 5 O Acetyl D Ribo 1,4 Lactone

Single-Crystal X-ray Diffraction Analysis of 5-O-Acetyl-D-ribo-1,4-lactone

Single-crystal X-ray analysis offers an unambiguous method for determining molecular structure and packing in the crystalline state. ksu.edu.sa

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds facilitated by the free hydroxyl groups at the C2 and C3 positions. ksu.edu.sa The hydroxyl group at O3 acts as a donor in a linear hydrogen bond to the lactone ring oxygen (O4) of an adjacent molecule. ksu.edu.sa The hydroxyl group at O4 is also a donor but engages in bifurcated interactions, forming hydrogen bonds with both the carbonyl oxygen (O2) and the hydroxyl oxygen (O3) of a neighboring molecule. ksu.edu.sa

These specific hydrogen-bonding interactions link the individual molecules into a one-dimensional, infinite zigzag chain that propagates parallel to the oregonstate.edu crystallographic direction. ksu.edu.sarsc.org Further analysis of the crystal packing reveals that these chains stack along the b-axis. ksu.edu.sarsc.org

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O3–H3···O4 | 0.82 | 2.01 | 2.823 | 171.0 |

| O4–H4···O2 | 0.82 | 2.25 | 2.931 | 141.0 |

| O4–H4···O3 | 0.82 | 2.59 | 3.123 | 123.0 |

Data synthesized from crystallographic information. ksu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. Techniques ranging from simple 1D proton and carbon spectra to complex 2D experiments provide detailed insights into connectivity, stereochemistry, and conformation.

The determination of the lactone ring size (five-membered γ-lactone vs. six-membered δ-lactone) is a common challenge in the characterization of ribonolactone derivatives. ufrgs.br Two-dimensional NMR experiments, particularly ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy), provide a reliable method for this assignment. ufrgs.brpdx.edu The NOE effect detects protons that are close in space, regardless of their through-bond connectivity.

For D-ribonolactone derivatives, the key diagnostic is the spatial relationship between the protons on C3 (H3) and C4 (H4). ufrgs.br In the 1,4-lactone (five-membered ring), the H3 and H4 protons are in a trans relationship, placing them relatively far apart. ufrgs.br Consequently, the ¹H-¹H NOESY spectrum of a 1,4-lactone like this compound is expected to show either no cross-peak or only a very weak signal between H3 and H4. ufrgs.br Conversely, in a 1,5-lactone (six-membered ring), these protons are cis, resulting in a medium to strong NOE cross-peak. ufrgs.br This distinct difference in the NOESY spectrum allows for the unambiguous confirmation of the five-membered 1,4-lactone ring structure in solution. Additional experiments like COSY (Correlation Spectroscopy) are used to confirm the through-bond proton-proton connectivities (e.g., H2-H3, H3-H4, H4-H5), further solidifying the structural assignment. pdx.edu

While the solid-state conformation is fixed in a crystal lattice, molecules in solution are often conformationally flexible. For furanose rings, this flexibility is typically described by a pseudorotational itinerary, often simplified to a two-state model where the ring exists in a dynamic equilibrium between a "North" (N) and a "South" (S) conformation. ufrgs.br

The preferred conformation(s) in solution can be inferred by analyzing three-bond proton-proton coupling constants (³JHH). nist.gov According to the Karplus equation, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons. bhu.ac.in By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, chemists can estimate the dihedral angles around the C-C bonds in the lactone ring and thus deduce the ring's time-averaged conformation. ufrgs.br

NOE data complements the J-coupling analysis. While J-couplings provide information about through-bond dihedral angles, NOEs provide through-space distance constraints. oregonstate.edu By combining both sets of data, a detailed and robust model of the solution-state conformation and flexibility of the this compound ring can be constructed.

The complete assignment of ¹H and ¹³C NMR spectra is the foundation of structural analysis. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Acetylation of a hydroxyl group induces predictable changes in the NMR spectrum. Specifically, it causes a significant downfield shift (deshielding) for the proton attached to the carbon bearing the acetyl group (H5 in this case) and for the carbon atom itself (C5). A smaller downfield shift is also typically observed for the adjacent carbon (C4).

Below are the representative chemical shift assignments for this compound, based on data for the parent D-ribono-1,4-lactone and known substituent effects of acetylation.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~4.4 - 4.6 | d |

| H3 | ~4.3 - 4.5 | t |

| H4 | ~4.6 - 4.8 | m |

| H5a, H5b | ~4.2 - 4.4 | m |

| CH₃ (Acetyl) | ~2.1 | s |

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~175 - 178 |

| C2 | ~70 - 72 |

| C3 | ~68 - 70 |

| C4 | ~80 - 83 |

| C5 | ~63 - 66 |

| CH₃ (Acetyl) | ~20 - 21 |

| C=O (Acetyl) | ~170 - 171 |

Note: Chemical shifts are dependent on the solvent and concentration. The values presented are typical estimates for chloroform-d (B32938) or similar solvents.

Vibrational Spectroscopy for Characterization of this compound Derivatives

Vibrational spectroscopy serves as a powerful analytical tool for the characterization of molecular structures. By measuring the vibrations of atoms within a molecule, it provides a unique spectral fingerprint. In the context of this compound and its derivatives, techniques such as Infrared (IR) spectroscopy are instrumental in confirming the presence of key functional groups and providing insights into the molecule's structural arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the hydroxyl, acetyl, and lactone functionalities.

Experimental data for this compound reveals several characteristic absorption bands. spcmc.ac.in The presence of hydroxyl (-OH) groups is indicated by broad absorption bands in the high-frequency region, typically around 3476 cm⁻¹ and 3289 cm⁻¹. spcmc.ac.in The breadth of these peaks is characteristic of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules in the solid state.

A crucial feature in the IR spectrum is the presence of two distinct carbonyl (C=O) stretching vibrations. spcmc.ac.in One band, appearing at approximately 1761 cm⁻¹, is characteristic of the five-membered γ-lactone ring. The frequency is elevated compared to a standard acyclic ester due to the ring strain in the five-membered lactone system. spcmc.ac.in The second carbonyl absorption, observed at a slightly lower frequency of around 1749 cm⁻¹, is attributed to the C=O stretch of the acetyl group (-COCH₃). spcmc.ac.in

The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole. For this compound, significant peaks are observed at 1429 cm⁻¹ and 1385 cm⁻¹. spcmc.ac.in These absorptions can be attributed to various bending vibrations, including C-H bending of the methyl group in the acetyl function and C-O-H bending of the hydroxyl groups. The intricate pattern in this region serves as a unique identifier for the compound.

The table below summarizes the key experimental IR absorption bands for this compound and their corresponding functional group assignments.

| Frequency (cm⁻¹) | Assignment | Functional Group |

| 3476 | O-H stretching | Hydroxyl |

| 3289 | O-H stretching | Hydroxyl |

| 1761 | C=O stretching | γ-Lactone |

| 1749 | C=O stretching | Acetyl |

| 1429 | C-H bending / C-O-H bending | Methyl / Hydroxyl |

| 1385 | C-H bending | Methyl |

Integration of Spectroscopic Data with Computational Modeling for Structural Confirmation

While spectroscopic techniques like IR provide valuable information about the functional groups present, a more in-depth understanding of the three-dimensional structure and conformational preferences of this compound can be achieved by integrating this experimental data with computational modeling. This synergistic approach allows for the theoretical prediction of molecular properties and spectra, which can then be compared with experimental results for structural validation and refinement.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed for this purpose. By performing DFT calculations, it is possible to determine the optimized molecular geometry, conformational energies, and vibrational frequencies of a molecule. For this compound, computational models can be built based on its known connectivity, and the conformational landscape can be explored to identify the most stable structures. X-ray crystallography studies have shown that the five-membered ring of this compound adopts an envelope conformation in the solid state. chemicalforums.com Computational modeling can investigate whether this conformation is also the most stable in the gas phase or in solution, and can explore other potential low-energy conformations.

The true power of this integrated approach lies in the ability to calculate the theoretical vibrational spectrum of the optimized conformers. The calculated frequencies, after appropriate scaling to account for approximations in the theoretical model, can be directly compared with the experimental IR spectrum. A good agreement between the calculated and experimental spectra provides strong evidence for the accuracy of the computed conformation. Furthermore, computational analysis can aid in the precise assignment of each experimental absorption band to a specific vibrational mode of the molecule, which can be challenging to determine from experimental data alone, especially in the complex fingerprint region.

For instance, the two distinct carbonyl stretching frequencies observed experimentally for this compound can be rationalized and confirmed through DFT calculations. The model would predict two separate C=O stretching modes corresponding to the lactone and the acetyl group, and the calculated frequencies would be expected to be in close agreement with the experimental values of 1761 cm⁻¹ and 1749 cm⁻¹. spcmc.ac.in Any significant discrepancies might suggest the presence of intermolecular interactions, such as hydrogen bonding, that are not fully accounted for in a gas-phase calculation, or could point towards the presence of multiple conformers in the experimental sample.

Chemical Reactivity and Transformation Pathways of 5 O Acetyl D Ribo 1,4 Lactone

Regioselective Deacetylation and Alcoholysis of 5-O-Acetyl-D-ribo-1,4-lactone

The acetyl group at the C-5 position, being a primary ester, exhibits distinct reactivity compared to potential esters at the secondary C-2 and C-3 positions. This difference allows for its selective removal or transformation through both enzymatic and chemical methods.

Biocatalysis using lipases offers a mild and highly selective method for the transformation of acetyl groups on carbohydrate derivatives. While the synthesis of this compound is often achieved through the highly regioselective acetylation of D-ribono-1,4-lactone using Candida antarctica lipase (B570770) B (CAL-B), the reverse reaction—hydrolysis—can also be catalyzed by enzymes. core.ac.uknih.gov The principle of microscopic reversibility suggests that lipases that selectively acylate the primary hydroxyl group can also be employed for the selective hydrolysis of the primary acetate (B1210297).

The regioselectivity of lipases is paramount in carbohydrate chemistry, where multiple hydroxyl groups of similar reactivity exist. core.ac.uk In the context of deacetylation, lipases typically show a preference for hydrolyzing primary esters over secondary ones. Studies on analogous compounds, such as per-O-acetylated nucleosides, have demonstrated that enzymes like Novozyme-435 can selectively hydrolyze the primary acetyl group at the C-5' position, leaving secondary acetyl groups intact. nih.gov This selectivity enables the separation of complex isomeric mixtures and simplifies synthetic pathways. nih.gov

The choice of enzyme and reaction conditions is critical for achieving the desired outcome. For instance, in the acylation of D-ribono-1,4-lactone, CAL-B gives the 5-O-acetylated product exclusively, whereas lipases from Burkholderia cepacia and Pseudomonas fluorescens yield mixtures of mono-, di-, and tri-acetylated products. researchgate.net This implies that for deacetylation, an enzyme like CAL-B would be the prime candidate for selectively removing the 5-O-acetyl group, while other enzymes might lead to less specific hydrolysis.

Table 1: Regioselectivity of Various Lipases in Acylation Reactions of D-ribono-1,4-lactone

| Lipase Source | Observed Products in Acylation | Implied Regioselectivity |

|---|---|---|

| Candida antarctica (CAL-B) | 5-O-acyl-D-ribono-1,4-lactone (sole product) | High for C-5 primary hydroxyl |

| Burkholderia cepacia (PSL-C, PSL-D) | Mixtures of mono-, di-, and tri-acetylated products | Low; acylates both primary and secondary hydroxyls |

| Pseudomonas fluorescens (AK) | Mixtures of mono-, di-, and tri-acetylated products | Low; acylates both primary and secondary hydroxyls |

| Thermomyces langinosus (Lipozyme TL-IM) | Mixtures of mono-, di-, and tri-acetylated products | Low; acylates both primary and secondary hydroxyls |

This table summarizes the product distribution when various lipases are used for the acylation of D-ribono-1,4-lactone, which indicates their selectivity for different hydroxyl positions. core.ac.ukresearchgate.net

Chemical methods for the selective deprotection of acetyl groups in poly-acetylated carbohydrates can be challenging but offer an alternative to enzymatic routes. rsc.org The goal is to achieve selective cleavage of the primary 5-O-acetyl group in the presence of the secondary hydroxyls and the lactone ring. Standard base-catalyzed saponification (e.g., with sodium methoxide in methanol) is typically non-selective and would likely lead to the removal of the acetyl group along with the opening of the lactone ring.

More sophisticated methods are required for regioselective chemical deacetylation. Mild acidic conditions can sometimes provide selectivity. For example, a protocol using p-toluenesulfonic acid (p-TsOH) in a dichloromethane/methanol solvent system has been shown to chemoselectively cleave acetyl groups in the presence of more robust benzoyl groups on carbohydrate scaffolds. researchgate.net Another approach involves the use of organotin reagents, such as dibutyltin oxide (DBTO), which can act as mild Lewis acids to facilitate selective de-O-acetylation, primarily at the primary position in nucleoside derivatives. nih.gov More recently, a mild and efficient protocol using trimethylsilyl iodide (Me₃SI) with an additive has been developed for the chemoselective deprotection of acetyl groups, tolerating a wide range of sensitive functional groups. rsc.org Such methods could potentially be adapted for the selective deacetylation of this compound, although reaction conditions would need to be carefully optimized to prevent concomitant lactone ring cleavage.

Transformations Involving the Lactone Ring of this compound

The γ-lactone ring is a key functional group that can undergo several transformations, including rearrangement and ring-opening/closing reactions. These reactions are fundamental to the use of this compound as a synthetic intermediate.

Reactions involving carbohydrates and their derivatives are often complicated by the potential for unexpected rearrangements and functional group migration. core.ac.uk In the case of D-ribono-1,4-lactone derivatives, the conformation of the five-membered ring plays a significant role in its reactivity. The D-ribo-lactone ring tends to adopt a specific conformation (2T₃) where the hydroxyl groups at C-2 and C-3 are in a cis orientation. mdpi.com This stereochemical arrangement influences which hydroxyl groups are accessible for reactions like acetal formation. For instance, D-ribono-1,4-lactone preferentially forms a 2,3-O-isopropylidene derivative, whereas the isomeric D-lyxono-1,4-lactone forms a 3,5-O-isopropylidene derivative due to steric and conformational factors. mdpi.com

During derivatization reactions under acidic or basic conditions, there is a possibility of acyl migration between the C-2, C-3, and C-5 positions, although the primary C-5 acetate is generally the most stable ester. Furthermore, more complex rearrangements can occur. For example, a cyanide-catalyzed ring-expansion of cyclic α-hydroxy-β-oxoesters to form δ-valerolactone derivatives has been reported, proceeding through a retro-Dieckmann reaction followed by lactonization. organic-chemistry.org While a different system, this illustrates the potential for skeletal rearrangements in substituted lactones under specific catalytic conditions.

The stability of the lactone ring is pH-dependent. The ring can be opened via hydrolysis under either acidic or basic conditions to yield the corresponding D-ribonic acid derivative.

Under acidic conditions, the hydrolysis of lactones and other esters can proceed through two primary mechanisms: A_AC_1 (unimolecular) and A_AC_2 (bimolecular). The A_AC_2 mechanism, which is more common, involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon. Subsequent proton transfer and elimination of the ring oxygen as a hydroxyl group leads to the ring-opened carboxylic acid.

The reverse reaction, lactonization, is an intramolecular esterification of the corresponding γ-hydroxy acid (5-O-acetyl-D-ribonic acid). This reaction is also typically catalyzed by acid. The mechanism involves protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by the C-4 hydroxyl group. This cyclization is a key step in the formation of the lactone from its linear precursor.

The equilibrium between the ring-closed lactone and the ring-opened hydroxy acid is influenced by the solvent and other conditions. For many γ-lactones, the ring-closed form is thermodynamically favored in aqueous solution, but the equilibrium can be shifted towards the open form under conditions that favor esterification with an external alcohol, such as methanolysis.

Derivatization at Unprotected Hydroxyl Groups of this compound

The free secondary hydroxyl groups at the C-2 and C-3 positions of this compound are available for further functionalization, such as acylation, etherification, or oxidation. The regioselective derivatization of these two adjacent hydroxyls presents a significant synthetic challenge due to their similar chemical environments.

As previously mentioned, while CAL-B is highly selective for the primary C-5 hydroxyl group, other lipases are less discriminate. researchgate.net Research has shown that using lipases from Burkholderia cepacia (PSL-C, PSL-D), Pseudomonas fluorescens (AK), and Thermomyces langinosus (Lipozyme TL-IM) for the acetylation of D-ribono-1,4-lactone results in complex mixtures. core.ac.uk These mixtures contain not only the 5-O-acetylated product but also 3-O-acetyl, 2,5-O-diacetyl, 3,5-O-diacetyl, and even 2,3,5-O-triacetyl-D-ribonolactone. core.ac.uk

This lack of selectivity with certain enzymes demonstrates that the C-2 and C-3 hydroxyls are reactive sites for acylation. Therefore, by starting with this compound, one could employ these less selective enzymes or standard chemical acylation methods (e.g., using an acyl chloride or anhydride (B1165640) with a base like pyridine) to introduce additional acyl groups at the C-2 and C-3 positions, leading to the corresponding di- and tri-acetylated derivatives. Achieving selective derivatization at either C-2 or C-3 would likely require a multi-step protecting group strategy to differentiate the two secondary hydroxyls.

Table 2: By-products formed during Lipase-Catalyzed Acetylation of D-ribono-1,4-lactone

| Compound | Position of Acetyl Group(s) |

|---|---|

| 3-O-acetyl-D-ribonolactone | C-3 |

| 2,5-O-diacetyl-D-ribonolactone | C-2, C-5 |

| 3,5-O-diacetyl-D-ribonolactone | C-3, C-5 |

| 2,3,5-O-triacetyl-D-ribonolactone | C-2, C-3, C-5 |

This table lists the various acetylated by-products identified when less-selective lipases are used to acylate D-ribono-1,4-lactone, indicating the reactivity of the C-2 and C-3 hydroxyl groups. core.ac.uk

Further Selective Acylation Reactions

While this compound is itself the product of a highly selective mono-acylation of D-ribono-1,4-lactone, the remaining hydroxyl groups at the C-2 and C-3 positions can undergo further acylation. The synthesis of the mono-acetylated compound is often achieved with high regioselectivity by utilizing specific enzymes, such as Candida antarctica lipase B (CAL-B), which preferentially acylates the sterically less hindered primary 5-hydroxy group. core.ac.ukresearchgate.net A study on the lipase-catalyzed acylation of D-ribono-1,4-lactone demonstrated that with CAL-B and vinyl acetate as the acetyl donor, the 5-O-acetylated product was observed as the sole product with over 99% conversion. core.ac.ukresearchgate.net

However, the choice of biocatalyst can significantly influence the outcome, leading to mixtures of acylated products. This suggests that subsequent, controlled acylation of this compound is feasible. For instance, lipases from Burkholderia cepacia (PSL-C and PSL-D), Pseudomonas fluorescens (AK), and Thermomyces langinosus (Lipozyme TL-IM) have been shown to produce mixtures of mono-, di-, and tri-acetylated derivatives of D-ribono-1,4-lactone. core.ac.ukresearchgate.net This indicates a lower regioselectivity, which could be exploited for the exhaustive acylation of the remaining hydroxyl groups on this compound to yield di- or tri-acetylated products under specific conditions.

Control over the reaction conditions, including the enzyme, acyl donor, and solvent, allows for the modulation of acylation patterns. The potential acetylation of D-ribono-1,4-lactone can theoretically lead to seven different acetylated products (three mono-, three di-, and one tri-acetylated derivative). core.ac.uk This highlights the complexity and potential for selective transformations on the ribonolactone scaffold.

| Lipase Source | Product(s) | Selectivity |

|---|---|---|

| Candida antarctica (CAL-B) | This compound | Highly regioselective for the C-5 primary hydroxyl. core.ac.ukresearchgate.net |

| Burkholderia cepacia (PSL-C, PSL-D) | Mixtures of mono-, di-, and tri-acetylated products | Lower regioselectivity. core.ac.ukresearchgate.net |

| Pseudomonas fluorescens (AK) | Mixtures of mono-, di-, and tri-acetylated products | Lower regioselectivity. core.ac.ukresearchgate.net |

| Thermomyces langinosus (Lipozyme TL-IM) | Mixtures of mono-, di-, and tri-acetylated products | Lower regioselectivity. core.ac.ukresearchgate.net |

Introduction of Other Protecting Groups or Functional Moieties

The strategic protection of the remaining C-2 and C-3 hydroxyls in this compound is essential for its use as a building block in multi-step syntheses. nih.gov A variety of protecting groups can be introduced, with the choice often dictated by the desired stability and conditions for subsequent removal. wikipedia.orglibretexts.org Common protecting groups for diols in carbohydrate chemistry include cyclic acetals and ketals, such as benzylidene acetals. nih.gov

The formation of these derivatives on the parent D-ribono-1,4-lactone scaffold is highly dependent on the reaction conditions, which in turn informs the potential strategies for protecting this compound. For example, treating D-ribono-1,4-lactone with benzaldehyde can yield different isomers based on the catalyst used. nih.gov

Thermodynamic Control : Using aqueous concentrated HCl as a catalyst leads to the formation of the 3,4-O-benzylidene derivative, which is likely the thermodynamically more stable product. nih.gov

Kinetic Control : When anhydrous zinc chloride (ZnCl2) or tin(II) chloride (SnCl2) is used in an anhydrous solvent like 1,2-dimethoxyethane (DME), a diastereomeric mixture of 2,3-O-benzylidene derivatives is predominantly formed. nih.gov

This differential reactivity allows for selective protection of the C-2 and C-3 hydroxyls. Once a protecting group like a 2,3-O-benzylidene acetal is in place, the now-isolated acetyl group at C-5 could be chemically manipulated or removed, showcasing the synthetic utility of these transformations. Other common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS), which are installed under basic conditions and removed with fluoride (B91410) ions, and benzyl (B1604629) (Bn) ethers, which are stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.org

| Catalyst/Conditions | Solvent | Primary Product | Reference |

|---|---|---|---|

| Aqueous conc. HCl | - | 3,4-O-(R)-benzylidene-D-ribono-1,4-lactone | nih.gov |

| Anhydrous ZnCl2 | 1,2-dimethoxyethane (DME) | 2,3-O-(R/S)-benzylidene-D-ribono-1,4-lactone | nih.gov |

| Anhydrous SnCl2 | 1,2-dimethoxyethane (DME) | 2,3-O-(R/S)-benzylidene-D-ribono-1,4-lactone | nih.gov |

Cycloaddition Reactions and Other Complex Organic Transformations of Related Unsaturated Lactones

The saturated ring of this compound precludes its direct participation in cycloaddition reactions. wikipedia.org However, it serves as a precursor to related unsaturated lactones, which are highly reactive and valuable intermediates in organic synthesis. nih.gov By introducing a double bond into the five-membered ring, typically in conjugation with the carbonyl group to form an α,β-unsaturated lactone (a butenolide), the molecule becomes an active participant in various cycloaddition and complex transformations.

Unsaturated bicyclic lactones, for example, are key structural motifs in many natural products and bioactive molecules. nih.gov These structures can be synthesized via transition metal-catalyzed C-H activation and dehydrogenative lactonization of suitable carboxylic acid precursors. nih.gov

Once formed, α,β-unsaturated lactones are excellent Michael acceptors and can participate in a variety of pericyclic reactions. nih.govrsc.org

Diels-Alder Reactions : As dienophiles, α,β-unsaturated lactones can react with conjugated dienes in [4+2] cycloadditions to form complex bicyclic adducts. This is a powerful method for carbon-carbon bond formation and the creation of stereochemically rich structures. wikipedia.org

1,3-Dipolar Cycloadditions : These lactones can also react with 1,3-dipoles such as nitrones and azides in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings fused to the lactone core. nih.gov

Michael Additions : The electrophilic nature of the β-carbon in α,β-unsaturated lactones makes them susceptible to conjugate addition by a wide range of nucleophiles, a foundational reaction for further functionalization. rsc.org

The reactivity of these unsaturated systems is significantly higher than that of their open-chain ester analogues, a feature that is rationalized by their cyclic structure. nih.govrsc.org The ability to convert a stable, chiral-pool starting material like this compound into these reactive unsaturated intermediates opens pathways to a vast array of complex molecular architectures.

Applications of 5 O Acetyl D Ribo 1,4 Lactone in Complex Chemical Synthesis

5-O-Acetyl-D-ribo-1,4-lactone as a Chiral Precursor for Nucleoside Analogues

The inherent chirality and predefined stereochemistry of this compound make it an excellent starting material for the synthesis of nucleoside analogues, where the precise orientation of the sugar moiety is critical for biological activity. The lactone functionality at C1 provides a reactive site for the introduction of various nucleobases.

The synthesis of nucleoside analogues, where a nucleobase is attached to a sugar moiety, is a cornerstone of medicinal chemistry. This compound, and more broadly D-ribono-1,4-lactone and its derivatives, are key starting materials for the construction of both C-nucleosides and N-nucleosides. researchgate.net In C-nucleosides, the nucleobase is connected to the anomeric carbon of the ribose sugar via a C-C bond, which imparts greater stability towards enzymatic and acid-catalyzed hydrolysis compared to the C-N bond in naturally occurring N-nucleosides. acs.org

The general strategy for the synthesis of C-nucleosides from ribonolactone derivatives involves the reaction of the lactone with a nucleophilic carbon species, such as an organometallic reagent derived from a heterocyclic base. thieme-connect.com The lactone carbonyl is attacked by the nucleophile, leading to the formation of a lactol intermediate, which can then be further manipulated to afford the desired C-nucleoside. The use of a 5-O-acetyl protecting group allows for the selective protection of the primary hydroxyl group, which can be crucial in subsequent synthetic steps.

While many synthetic routes employ ribonolactones with more robust protecting groups on the hydroxyls (e.g., benzyl (B1604629) or silyl (B83357) ethers), the 5-O-acetyl group offers the advantage of being easily introduced and removed under mild conditions. core.ac.uk This is particularly useful in synthetic sequences where differential protection and deprotection are required. For instance, after the formation of the C-C bond at the anomeric center, the acetyl group can be selectively removed to allow for further functionalization at the 5'-position, such as phosphorylation to produce the biologically active nucleotide analogues.

The synthesis of N-nucleosides can also be achieved from ribonolactone precursors. One common method is the silyl-Hilbert-Johnson reaction, which involves the coupling of a per-silylated heterocyclic base with a per-acylated sugar in the presence of a Lewis acid catalyst. mdpi.com In this context, derivatives of this compound, such as the fully acetylated 2,3,5-tri-O-acetyl-D-ribono-1,4-lactone, can be converted into suitable glycosyl donors for the coupling reaction. researchgate.net

| Feature | C-Nucleoside Synthesis | N-Nucleoside Synthesis |

|---|---|---|

| Key Bond Formation | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |

| Typical Ribose Precursor | Protected D-ribono-1,4-lactone | Per-O-acetylated ribofuranose or ribofuranosyl halide |

| Role of 5-O-Acetyl Group | Protection of the primary hydroxyl, allowing for later selective functionalization. | Part of a fully protected sugar, can be removed in the final deprotection steps. |

| Common Methodologies | Addition of organometallic nucleobase derivatives to the lactone. thieme-connect.com | Silyl-Hilbert-Johnson reaction, among others. mdpi.com |

| Stability of Glycosidic Linkage | High (resistant to hydrolysis). acs.org | Lower (susceptible to enzymatic and acid-catalyzed cleavage). |

The critical role of nucleoside analogues as antiviral agents has been highlighted by the development of drugs like Remdesivir, the first antiviral drug to receive FDA approval for the treatment of COVID-19. nih.govias.ac.in The synthesis of Remdesivir and other similar C-nucleoside analogues relies heavily on a protected D-ribono-1,4-lactone as a key chiral building block. nih.gov

The retrosynthetic analysis of Remdesivir reveals that the molecule can be disconnected into three main fragments: the phosphoramidate (B1195095) moiety, the pyrrolo[2,1-f] researchgate.netnih.govresearchgate.nettriazine base, and a protected ribose derivative. The latter is typically derived from D-ribono-1,4-lactone. In the industrial synthesis of Remdesivir, a 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone is often used. ias.ac.in The benzyl groups provide robust protection of the hydroxyls during the initial C-C bond-forming reaction with the lithiated nucleobase.

The key step in the synthesis of the core of Remdesivir is the C-glycosylation reaction, where the protected ribonolactone is coupled with the activated nucleobase. organic-chemistry.org Following this, a series of transformations, including cyanation at the anomeric position and deprotection of the hydroxyl groups, are carried out to furnish the desired nucleoside intermediate. The final steps involve the introduction of the phosphoramidate side chain. The stereochemistry of the final product is dictated by the stereocenters present in the starting D-ribono-1,4-lactone derivative.

Utilization in the Synthesis of Other Biologically Relevant Molecules

The utility of this compound extends beyond nucleoside analogues. Its chiral scaffold is a valuable starting point for the synthesis of a diverse range of other biologically active molecules, including enzyme inhibitors and complex natural products.

Enzyme inhibitors are crucial tools in drug discovery and for understanding biological pathways. Acylated derivatives of ribonic-1,4-lactones have been synthesized and investigated as potential inhibitors of trypanosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH), an essential enzyme in the glycolytic pathway of trypanosomatid parasites, which are responsible for diseases like sleeping sickness and Chagas disease. umich.edu The rationale behind this approach is that molecules mimicking the ribose moiety of the enzyme's natural substrate, NAD+, could act as competitive inhibitors. In a study by Sá et al., a series of acylated D-ribono-1,4-lactones were synthesized and evaluated for their inhibitory activity against gGAPDH. researchgate.net While the inhibitory activities were modest, these findings highlight the potential of using the ribonolactone scaffold for the design of new anti-trypanosomal agents.

Furthermore, the lactone ring system present in this compound is a feature found in a class of Protein Kinase C (PKC) modulators known as diacylglycerol (DAG)-lactones. nih.gov PKC isozymes are critical signaling proteins, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. nih.gov DAG-lactones are conformationally constrained analogues of the endogenous PKC activator diacylglycerol. While the direct synthesis of DAG-lactones from this compound has not been extensively reported, the chiral nature of the ribonolactone makes it an attractive starting material for the stereoselective synthesis of novel PKC ligands. The synthesis of such molecules would involve the opening of the lactone ring and subsequent modification to introduce the necessary lipophilic side chains that are crucial for binding to the C1 domain of PKC. chemrxiv.org

D-ribono-1,4-lactone is widely recognized as a versatile chiral building block for the total synthesis of a variety of complex natural products. researchgate.netcore.ac.uk The predefined stereochemistry of its multiple chiral centers is a significant advantage, as it allows for the construction of stereochemically complex targets with a high degree of control. The 5-O-acetyl derivative provides a handle for selective transformations at the primary hydroxyl group, further enhancing its synthetic utility.

Natural products synthesized from D-ribono-1,4-lactone or its derivatives include:

Malayamycin: A potent glycosidase inhibitor.

Varitriol: A marine-derived fungal metabolite with anti-angiogenic activity.

Mannostatin: A mannosidase inhibitor.

Herbarumins: A family of phytotoxic macrolides. researchgate.net

The synthesis of these natural products often involves the transformation of the lactone into other functional groups, such as diols, epoxides, or unsaturated systems, which then participate in key bond-forming reactions to construct the carbon skeleton of the target molecule. The inherent chirality of the starting material is preserved throughout the synthetic sequence, ensuring the correct absolute stereochemistry of the final product. For example, in the synthesis of a fragment of the macrolide antibiotic Bafilomycin A1, D-ribono-1,4-lactone was used to establish the stereochemistry of multiple chiral centers in the molecule.

Stereoselective Synthesis of Furanoid Glycals and Other Carbohydrate Derivatives

Furanoid glycals are unsaturated carbohydrate derivatives that serve as important precursors for the synthesis of a wide range of biologically active compounds, including C-nucleosides and oligosaccharides. lookchem.com The synthesis of furanoid glycals often involves the elimination of a leaving group from a suitably functionalized furanose derivative.

While the direct conversion of this compound to a furanoid glycal is not a one-step process, it can serve as a starting material for their stereoselective synthesis. A typical synthetic sequence would involve the reduction of the lactone to the corresponding lactol, followed by the introduction of a good leaving group at C2, such as a phenylselenenyl group. semanticscholar.org Subsequent oxidation of the selenium to a selenoxide would then facilitate a syn-elimination reaction to generate the double bond of the furanoid glycal. The stereochemistry of the starting lactone would direct the stereochemical outcome of the subsequent reactions, allowing for the synthesis of specific glycal isomers.

Beyond furanoid glycals, this compound is a precursor for a variety of other carbohydrate derivatives. For instance, it can be converted into 5-thio-D-ribose derivatives, which are important for studying the role of sulfur in biological systems. researchgate.net The synthesis of these thiosugars often involves the displacement of a leaving group at the C5 position with a sulfur nucleophile. The 5-O-acetyl group can be readily converted into a better leaving group, such as a tosylate or a bromide, to facilitate this transformation.

Construction of Glycal Scaffolds from this compound

While direct literature detailing the conversion of this compound to glycal scaffolds is not extensively documented, the synthesis of furanoid glycals from protected ribose derivatives is a well-established strategy in carbohydrate chemistry. The general approach involves the reductive elimination of a vicinal diol or a related derivative at the C1 and C2 positions of the furanose ring.

In principle, this compound can be transformed into a suitable precursor for glycal synthesis. This would typically involve the reduction of the lactone to the corresponding lactol, followed by the introduction of appropriate leaving groups at the C1 and C2 positions. The selective protection of the remaining hydroxyl groups is crucial for the success of this transformation. The 5-acetyl group can play a role in this differential protection strategy.

The resulting protected ribofuranose derivative can then undergo reductive elimination to furnish the desired furanoid glycal. Various reagents and conditions have been developed for this purpose, offering control over the reaction outcome. nih.gov Furanoid glycals are valuable intermediates for the synthesis of C-nucleosides, oligosaccharides, and other complex carbohydrate-containing molecules. researchgate.netsemanticscholar.org

Development of Stereocontrolled Pathways for Complex Chirons

The term "chiron" refers to a small, enantiomerically pure molecule derived from a readily available natural product, such as a carbohydrate, which is then used as a building block in the synthesis of a more complex target molecule. labscoop.com D-ribono-1,4-lactone and its derivatives, including this compound, are excellent examples of chirons due to their densely functionalized and stereochemically defined structures. core.ac.ukresearchgate.net

The inherent chirality of this compound allows for the development of highly stereocontrolled synthetic pathways. The multiple stereocenters present in the molecule can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex target molecules with high levels of stereopurity.

For instance, the lactone functionality can be opened to reveal a linear, chiral backbone that can be further elaborated. The hydroxyl and acetyl groups provide handles for a variety of chemical transformations, including oxidations, reductions, nucleophilic substitutions, and carbon-carbon bond-forming reactions. By carefully planning the sequence of these reactions, chemists can construct complex molecular frameworks with precise control over the stereochemistry at each new chiral center.

A notable application of D-ribono-1,4-lactone derivatives is in the synthesis of antiviral nucleoside analogues, such as Remdesivir. researchgate.net In these syntheses, the ribonolactone core provides the essential chiral framework for the construction of the modified ribose moiety of the target molecule. The ability to selectively protect and manipulate the hydroxyl groups of the ribonolactone is critical for the successful synthesis of these complex and biologically important compounds.

Theoretical and Computational Investigations of 5 O Acetyl D Ribo 1,4 Lactone

Quantum Mechanical Calculations for Conformational Analysis (e.g., DFT, ab initio)

The three-dimensional structure of 5-O-Acetyl-D-ribo-1,4-lactone is crucial for its chemical behavior. The central feature of this molecule is its five-membered lactone ring, which is not planar. Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to determine the most stable conformations of this ring.

Experimental studies, such as X-ray crystallography, have shown that the five-membered ring of this compound adopts an envelope conformation in the solid state nih.gov. Computational methods can explore the potential energy surface of the molecule to identify various possible conformations, such as envelope and twist forms, and calculate their relative energies. By comparing the energies of these optimized geometries, researchers can predict the most stable conformation in the gas phase. These theoretical findings can then be compared with experimental results to validate the computational model. Furthermore, computational approaches have been successfully used to analyze the conformation of related D-ribonolactone derivatives by comparing theoretical and experimental NMR data, which allows for the determination of dihedral angles in solution ufrgs.brresearchgate.net.

Table 1: Computational Methods for Conformational Analysis

| Computational Method | Application for this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometry and relative energies of different ring conformations (e.g., envelope, twist). | Prediction of the most stable conformer and comparison with experimental X-ray crystal structures. |

| Ab initio (e.g., Hartree-Fock, Møller-Plesset) | High-accuracy energy calculations and electron structure analysis. | Provides a fundamental understanding of the electronic factors governing the molecule's preferred shape. |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a solvent environment, mimicking real-world conditions. An MD simulation of this compound, typically in an aqueous solution, would involve simulating the movement of the lactone and thousands of water molecules over time based on a force field (a set of parameters describing the potential energy of the system).

These simulations provide detailed information on several aspects:

Solvation: How water molecules arrange themselves around the lactone, forming hydrogen bonds with its hydroxyl and carbonyl groups.

Dynamics: The flexibility of the lactone ring and the motion of its acetyl group in solution.

Intermolecular Interactions: All-atom MD simulations on similar lactone molecules have been used to study their interaction with other molecules in solution, revealing how they are absorbed and how their mobility is affected within different chemical environments utwente.nl. Such simulations can quantify the ratio of lactone to water molecules and analyze the orientation of water dipoles around different parts of the lactone utwente.nl.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By modeling the reactants, transition states, and products, researchers can map out the entire reaction pathway and calculate the associated energy barriers.

Lactone hydrolysis is a fundamental reaction for molecules like this compound. Detailed quantum chemical studies on other lactones using DFT have been performed to understand the mechanisms of both alkaline and acidic hydrolysis semanticscholar.org.

Alkaline Hydrolysis: In alkaline conditions, the hydrolysis of lactones is expected to proceed via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). Computational models can simulate the nucleophilic attack of a hydroxide ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the acyl-oxygen bond.

Acidic Hydrolysis: Under acidic conditions, the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) is generally considered the most favorable pathway semanticscholar.org. This involves the initial protonation of the carbonyl oxygen, followed by a nucleophilic attack by a water molecule semanticscholar.org. Computational studies can calculate the activation free energy for these pathways, indicating which mechanism is more likely semanticscholar.org.

By applying these computational methodologies to this compound, researchers can predict its stability and degradation pathways under different pH conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. This synergy is crucial for confirming molecular structures and understanding their electronic environments.

For D-ribonolactone derivatives, computational software has been used to compare experimental Nuclear Magnetic Resonance (NMR) values, such as coupling constants (J) and Nuclear Overhauser Effect (NOE) intensities, with theoretical values ufrgs.brresearchgate.net. This comparison allows for a reliable conformational analysis of the molecules in solution ufrgs.brresearchgate.net.

Table 2: Predicted vs. Experimental Data Validation

| Spectroscopic Technique | Predicted Parameters | Experimental Data for Validation | Purpose of Comparison |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H and 13C chemical shifts, J-coupling constants, NOE intensities. | Experimentally measured NMR spectra of synthesized this compound researchgate.netcore.ac.uk. | To confirm the molecular structure and determine the three-dimensional conformation in solution. |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities (e.g., C=O stretch of the lactone and ester). | Experimental IR spectra. | To assign vibrational modes and confirm the presence of key functional groups. |

By accurately predicting spectroscopic parameters that match experimental findings, computational models demonstrate their reliability, providing a deeper understanding of the structural and electronic properties of this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-O-Acetyl-D-ribo-1,4-lactone

This compound is a selectively acylated derivative of D-ribono-1,4-lactone, a versatile and commercially available chiral building block derived from renewable resources. core.ac.ukresearchgate.net The primary focus of research on this compound has been its regioselective synthesis, moving away from complex classical chemistry methods that often require multiple protection and deprotection steps.

The structural properties of this compound have been unequivocally confirmed through single-crystal X-ray analysis. researchgate.netnih.gov These studies revealed that the five-membered lactone ring adopts an envelope conformation. researchgate.netnih.gov In its crystalline state, the molecules are interconnected through intermolecular O-H···O hydrogen bonds, forming a one-dimensional polymeric structure. nih.gov

| Parameter | Finding | Source(s) |

| Parent Compound | D-ribono-1,4-lactone | core.ac.ukresearchgate.net |

| Primary Synthesis Method | Regioselective enzyme-catalyzed acylation | core.ac.ukresearchgate.netnih.gov |

| Optimal Biocatalyst | Candida antarctica lipase (B570770) B (CAL-B) | core.ac.ukresearchgate.netresearchgate.net |

| Optimal Reaction | >99% conversion with CAL-B, vinyl acetate (B1210297), and dry acetonitrile (B52724) | core.ac.ukresearchgate.net |

| Crystal Structure | Five-membered ring in an envelope conformation | researchgate.netnih.gov |

| Solid-State Interaction | Intermolecular O-H···O hydrogen bonds | nih.gov |

Emerging Synthetic Strategies and Catalytic Innovations

The most significant innovation in the synthesis of this compound is the widespread adoption of biocatalysis, which offers a greener and more efficient alternative to traditional chemical methods. The high regioselectivity of enzymes like CAL-B for the primary hydroxyl group circumvents the need for laborious protecting group strategies that are common in carbohydrate chemistry. core.ac.ukresearchgate.net

Research into novel biocatalysts is an emerging area. For instance, mycelium-bound lipases isolated from Amazonian fungi have demonstrated the ability to catalyze the regioselective 5-monoacetylation of D-ribono-1,4-lactone, although at a slower rate compared to purified enzymes like CAL-B. core.ac.uk The exploration of such unique biocatalysts could lead to new enzymes with different specificities or improved stability.

Furthermore, the sustainability of these processes is enhanced by the reusability of the biocatalysts. Studies have shown that CAL-B can be recycled and reused for multiple reaction cycles without a significant loss of catalytic activity, making the process more cost-effective and environmentally friendly. core.ac.ukresearchgate.net

Another strategic development involves designing chemoenzymatic pathways from alternative renewable feedstocks. For example, D-ribono-1,4-lactone and its protected analogues can be synthesized from cellulose-derived levoglucosenone (B1675106) (LGO). researchgate.net This approach broadens the scope of starting materials beyond commercially available ribose derivatives and aligns with the principles of a circular bioeconomy.

| Innovation | Description | Key Advantage(s) | Source(s) |

| Biocatalysis | Use of lipases (e.g., CAL-B) for regioselective acylation. | High selectivity, mild conditions, avoids protecting groups. | core.ac.ukresearchgate.netresearchgate.net |

| Novel Biocatalysts | Exploration of mycelium-bound lipases from fungi. | Potential for new enzymes with unique properties. | core.ac.uk |

| Catalyst Recycling | Demonstrated reusability of CAL-B for multiple cycles. | Increased cost-effectiveness and sustainability. | core.ac.ukresearchgate.net |

| Chemoenzymatic Routes | Synthesis of precursors from cellulose-based levoglucosenone (LGO). | Utilizes alternative renewable feedstocks. | researchgate.net |

Untapped Potential in Stereoselective Synthesis and Materials Science

The utility of this compound as a chiral building block in stereoselective synthesis is a significant area with untapped potential. As a derivative of D-ribono-1,4-lactone, a precursor to the antiviral drug remdesivir, its value in medicinal chemistry is clear. researchgate.net The acetyl group can serve as a readily removable protecting group for the primary hydroxyl function, allowing for selective modification of the other hydroxyl groups at the C2 and C3 positions. This selective protection is a cornerstone of complex carbohydrate synthesis, enabling the construction of oligosaccharides and other natural products. core.ac.uknih.gov The enzymatic resolution and regioselective acylation techniques used to produce this compound are themselves powerful tools in stereoselective synthesis, widely applied in the preparation of bioactive molecules like terpenoids. mdpi.com

In materials science, the potential of this compound remains largely unexplored. However, its carbohydrate backbone makes it an attractive candidate for the development of novel biodegradable materials. Sugar fatty acid esters, a related class of compounds, are already established as biodegradable, non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries. core.ac.ukresearchgate.net By analogy, this compound could serve as a monomer or a precursor for the synthesis of biodegradable polyesters or other polymers. Its inherent chirality could also be exploited to create materials with specific optical or recognition properties.

Future Directions in Advanced Analytical and Computational Studies

While the fundamental structure of this compound has been elucidated, advanced analytical and computational methods can provide deeper insights into its behavior and properties. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of ribonolactone derivatives, with techniques like 1H-1H NOESY being essential for confirming lactone-ring size and stereochemistry in solution, which can be challenging due to potential rearrangements. ufrgs.br

Future analytical work could focus on developing high-throughput methods for screening enzyme libraries and optimizing reaction conditions for regioselective acylation. The development of advanced chromatographic techniques could also aid in the rapid separation and quantification of different acylated isomers that may be present in reaction mixtures. core.ac.uk

Computational studies offer a promising avenue for understanding the remarkable selectivity of biocatalysts like CAL-B. Molecular modeling and docking simulations could be employed to investigate the enzyme-substrate interactions at the atomic level. Such studies would help elucidate the specific amino acid residues in the enzyme's active site that are responsible for recognizing the D-ribono-1,4-lactone and positioning it for preferential attack at the 5-hydroxyl group. This knowledge could guide future protein engineering efforts to create bespoke biocatalysts with altered or enhanced selectivity for different substrates. Furthermore, computational software can be used for detailed conformational analysis of the lactone ring in solution, complementing experimental NMR data. ufrgs.br

Q & A

Basic Synthesis and Structural Characterization

Q1.1: What are the established methods for synthesizing 5-O-Acetyl-D-ribo-1,4-lactone, and how is regioselectivity achieved? Answer: The compound is synthesized via enzyme-catalyzed regioselective acetylation of D-ribono-1,4-lactone using Candida antarctica lipase B (CAL-B). A typical protocol involves dissolving D-ribono-1,4-lactone (0.5 mmol) and vinyl acetate (1.5 mmol) in anhydrous acetonitrile, followed by CAL-B (Novozym 435) catalysis at 308 K for 24 h. The reaction yields 94% product after solvent evaporation and recrystallization from acetone. CAL-B’s substrate specificity ensures acetylation occurs exclusively at the 5-OH position, avoiding side reactions .

Q1.2: How is the molecular conformation of this compound validated post-synthesis? Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural confirmation. The lactone ring adopts an envelope conformation (puckered at C3), with hydroxyl groups forming intermolecular O–H⋯O hydrogen bonds. These bonds create a one-dimensional zigzag chain parallel to the [010] axis, stabilizing the crystal lattice. SC-XRD parameters include monoclinic space group P2₁, with unit cell dimensions a = 6.1409 Å, b = 5.1952 Å, c = 13.1844 Å, and β = 95.118° .

Advanced Analysis of Structural and Reactivity Features

Q2.1: What experimental strategies address unexpected functional group migrations or rearrangements during derivatization of this compound? Answer: Side reactions (e.g., acyl migration) are mitigated using kinetic control via low-temperature reactions and inert atmospheres. Structural ambiguities are resolved using tandem analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR distinguishes acetyl group positions through characteristic shifts (e.g., 5-O-acetyl δ ~2.1 ppm for CH₃).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular integrity (theoretical m/z for C₇H₁₀O₆: 190.0477 [M+H]⁺).

- Polarimetry: Verifies optical purity ([α]ᴅ ~-27.0° in H₂O) .

Q2.2: How do hydrogen-bonding networks influence the compound’s physicochemical properties? Answer: The bifurcated hydrogen bonds (O4–H4⋯O2/O3) enhance thermal stability (melting point: 413–414 K) and solubility in polar aprotic solvents (e.g., DMSO). These interactions also affect reactivity: the 3-OH group, engaged in weaker hydrogen bonds, is more nucleophilic than 2-OH, enabling selective functionalization in multi-step syntheses .

Applications in Organic Synthesis

Q3.1: What role does this compound serve as a precursor in chiral building block synthesis? Answer: The compound is a versatile intermediate for synthesizing C-branched iminosugars and thiosugars. For example:

- 5-Thio-D-ribopyranose: Synthesized via bromination at C5, followed by thioacetate substitution and deprotection.